silane CAS No. 89373-09-1](/img/structure/B14398358.png)
[3-(Benzenesulfinyl)-5-methylhexyl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzenesulfinyl)-5-methylhexylsilane is an organosilicon compound that features a benzenesulfinyl group attached to a hexyl chain, which is further connected to a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfinyl)-5-methylhexylsilane typically involves the following steps:
Formation of the Benzenesulfinyl Group: The benzenesulfinyl group can be introduced through the oxidation of a benzenesulfide precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment to the Hexyl Chain: The benzenesulfinyl group is then attached to a hexyl chain through a nucleophilic substitution reaction. This can be achieved by reacting the benzenesulfinyl chloride with a hexyl Grignard reagent or hexyl lithium.
Introduction of the Trimethylsilyl Group: The final step involves the introduction of the trimethylsilyl group. This can be done by reacting the intermediate product with trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of 3-(Benzenesulfinyl)-5-methylhexylsilane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The benzenesulfinyl group can undergo further oxidation to form benzenesulfonyl derivatives.
Reduction: Reduction of the benzenesulfinyl group can yield benzenesulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Benzenesulfonyl derivatives.
Reduction: Benzenesulfide derivatives.
Substitution: Various substituted benzenesulfinyl compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(Benzenesulfinyl)-5-methylhexylsilane is used as a precursor for the synthesis of more complex organosilicon compounds. It is also employed in the study of reaction mechanisms involving sulfinyl and silyl groups.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its unique structure allows for the exploration of new pharmacophores.
Industry
In the industrial sector, 3-(Benzenesulfinyl)-5-methylhexylsilane is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(Benzenesulfinyl)-5-methylhexylsilane involves its ability to participate in various chemical reactions due to the presence of reactive sulfinyl and silyl groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The compound’s reactivity is influenced by the electronic and steric effects of the substituents attached to the benzenesulfinyl and hexyl chains.
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzenesulfonyl)-5-methylhexylsilane): Similar structure but with a benzenesulfonyl group instead of a benzenesulfinyl group.
3-(Benzenesulfide)-5-methylhexylsilane): Contains a benzenesulfide group instead of a benzenesulfinyl group.
Uniqueness
3-(Benzenesulfinyl)-5-methylhexylsilane is unique due to the presence of the benzenesulfinyl group, which imparts distinct reactivity compared to its sulfonyl and sulfide analogs. This makes it a valuable compound for exploring new chemical transformations and applications.
Propiedades
Número CAS |
89373-09-1 |
|---|---|
Fórmula molecular |
C16H28OSSi |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
[3-(benzenesulfinyl)-5-methylhexyl]-trimethylsilane |
InChI |
InChI=1S/C16H28OSSi/c1-14(2)13-16(11-12-19(3,4)5)18(17)15-9-7-6-8-10-15/h6-10,14,16H,11-13H2,1-5H3 |
Clave InChI |
SCQROJQCZBWKAX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CC[Si](C)(C)C)S(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


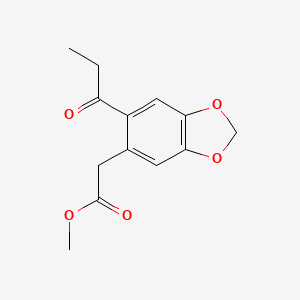
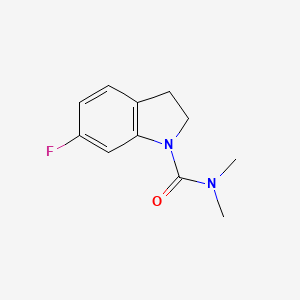
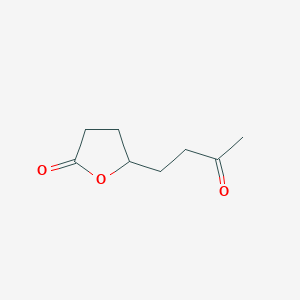
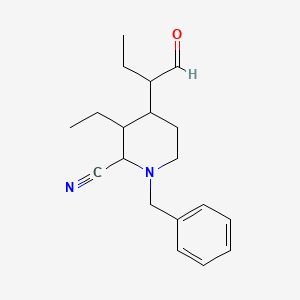
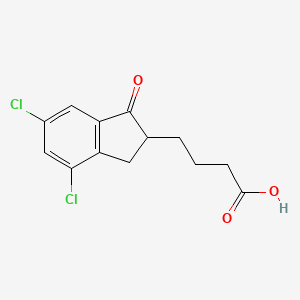
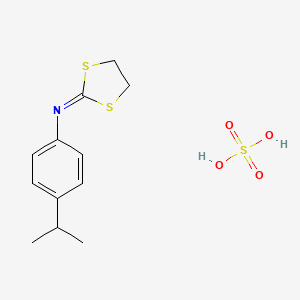
![1-{[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]sulfanyl}piperidine](/img/structure/B14398316.png)
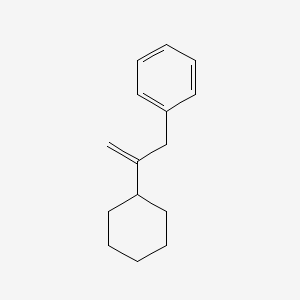
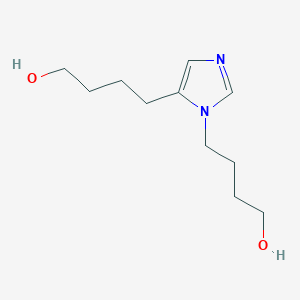
![5-(Octyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14398327.png)
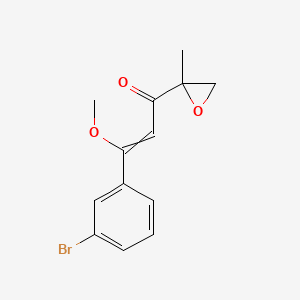
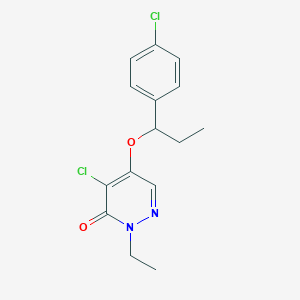
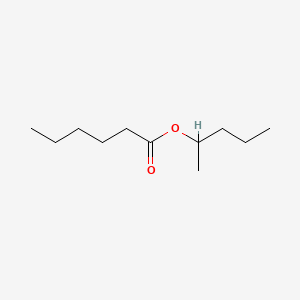
![10-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398364.png)
